molecular formula C12H9FN4 B3364376 3-(2-fluoropyridin-4-yl)-1H-indazol-5-amine CAS No. 1148142-15-7

3-(2-fluoropyridin-4-yl)-1H-indazol-5-amine

Cat. No. B3364376
M. Wt: 228.22 g/mol
InChI Key: PZUWKTQRAMPWNG-UHFFFAOYSA-N
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Description

“3-(2-fluoropyridin-4-yl)-1H-indazol-5-amine” is a compound that contains a fluoropyridinyl group and an indazole group. The fluoropyridinyl group is a common motif in pharmaceuticals and agrochemicals due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of “3-(2-fluoropyridin-4-yl)-1H-indazol-5-amine” would likely be influenced by the presence of the fluoropyridinyl and indazole groups. These groups could potentially form π-π stacking interactions, which could influence the compound’s solid-state properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-fluoropyridin-4-yl)-1H-indazol-5-amine” would be influenced by its molecular structure. The presence of the fluorine atom could enhance the compound’s lipophilicity and metabolic stability .

Safety And Hazards

The safety and hazards associated with “3-(2-fluoropyridin-4-yl)-1H-indazol-5-amine” would depend on various factors, including its physical and chemical properties, how it’s handled, and how it’s disposed of. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “3-(2-fluoropyridin-4-yl)-1H-indazol-5-amine” could include further studies on its synthesis, properties, and potential applications. Given the prevalence of fluoropyridinyl groups in pharmaceuticals and agrochemicals, this compound could potentially have interesting biological activities .

properties

IUPAC Name

3-(2-fluoropyridin-4-yl)-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-11-5-7(3-4-15-11)12-9-6-8(14)1-2-10(9)16-17-12/h1-6H,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUWKTQRAMPWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluoropyridin-4-yl)-1H-indazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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